molecular formula C18H13N5S B12732037 Pyridine, 2-((4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)- CAS No. 103654-44-0

Pyridine, 2-((4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)-

Cat. No.: B12732037
CAS No.: 103654-44-0
M. Wt: 331.4 g/mol
InChI Key: WETRVJGHSSLIOL-UHFFFAOYSA-N
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Description

Pyridine, 2-((4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)- is a heterocyclic compound that features a pyridine ring fused with a triazole ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-((4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)- typically involves the reaction of hydrazonoyl halides with pyridine derivatives under specific conditions. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-((4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Pyridine, 2-((4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 2-((4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 2-((4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)- is unique due to its specific combination of pyridine and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

CAS No.

103654-44-0

Molecular Formula

C18H13N5S

Molecular Weight

331.4 g/mol

IUPAC Name

2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]pyridine

InChI

InChI=1S/C18H13N5S/c1-2-6-15(7-3-1)23-17(14-9-12-19-13-10-14)21-22-18(23)24-16-8-4-5-11-20-16/h1-13H

InChI Key

WETRVJGHSSLIOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SC3=CC=CC=N3)C4=CC=NC=C4

Origin of Product

United States

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